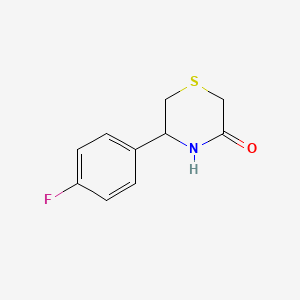![molecular formula C15H17NO3 B8579019 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid](/img/structure/B8579019.png)
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety attached to a pent-1-ynyl chain with a dimethylcarbamoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pent-1-ynyl Chain: The pent-1-ynyl chain can be synthesized through a series of reactions, including alkylation and deprotonation.
Attachment of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the pent-1-ynyl chain with benzoic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzoic acids or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid can be compared with other similar compounds, such as:
3-(5-Dimethylcarbamoyl-pent-1-enyl)-benzoic acid: Similar structure but with a double bond in the pent-1-enyl chain.
3-(5-Dimethylcarbamoyl-pent-1-ynyl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(5-Dimethylcarbamoyl-pent-1-ynyl)-phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid |
InChI |
InChI=1S/C15H17NO3/c1-16(2)14(17)10-5-3-4-7-12-8-6-9-13(11-12)15(18)19/h6,8-9,11H,3,5,10H2,1-2H3,(H,18,19) |
Clave InChI |
PTVFUGRHEBXJCK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CCCC#CC1=CC(=CC=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Methoxyphenyl)methylamino]-2-phenyl-ethanol](/img/structure/B8578950.png)

![3-{[4-(Difluoromethoxy)phenyl]ethynyl}pyridine](/img/structure/B8578956.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid](/img/structure/B8578963.png)


![N-(2,2-diethoxyethyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B8578975.png)







